molecular formula C16H16N2O2 B8322035 1-(1-Benzyl-1H-indazol-6-yl)-ethane-1,2-diol

1-(1-Benzyl-1H-indazol-6-yl)-ethane-1,2-diol

Cat. No. B8322035
M. Wt: 268.31 g/mol
InChI Key: LHGBMYWQZPPPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-1H-indazol-6-yl)-ethane-1,2-diol is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Benzyl-1H-indazol-6-yl)-ethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzyl-1H-indazol-6-yl)-ethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1-Benzyl-1H-indazol-6-yl)-ethane-1,2-diol

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-(1-benzylindazol-6-yl)ethane-1,2-diol

InChI

InChI=1S/C16H16N2O2/c19-11-16(20)13-6-7-14-9-17-18(15(14)8-13)10-12-4-2-1-3-5-12/h1-9,16,19-20H,10-11H2

InChI Key

LHGBMYWQZPPPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(CO)O)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of N1-benzyl-6-vinyl-1H-indazole (crude material, ˜24 mmol) was stirred in a mixture of tBuOH (25 mL), water (25 mL) and citric acid (10.1 g, 48.0 mmol). K2OsO4.2H2O (44 mg, 0.12 mmol, 0.5 mol %) and N-methylmorpholine-N-oxide (3.1 g, 26.4 mmol) were added, and the resulting oily, biphasic mixture stirred overnight at rt. 1H NMR of a sample showed approx. 40% conversion, and so the mixture was warmed to 50° C. (giving a single phase) for 7 h. Ethanol (50 mL) was added, and the mixture again left to stir overnight. Precipitated OsO2 was removed by filtration through celite (washing with ethanol and ethyl acetate), and the filtrate was concentrated on a rotary evaporator. The residue was taken up in 1.0 M aq. HCl and EtOAc; the layers were separated and the aqueous phase extracted with further EtOAc. The combined organic portions were washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was passed through a short silica plug, eluting with EtOAc, and concentrated to afford the title compound (6.26 g, 92% over two steps) as a reddish gum. 1H NMR (400 MHz, CDCl3) δ 7.96 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.38 (s, 1H), 7.27-7.18 (m, 3H), 7.16-7.09 (m, 2H), 7.04 (d, J=8.4 Hz, 1H), 5.50 (s, 2H), 4.86 (d, J=7.6 Hz, 1H), 3.78-3.68 (m, 1H), 3.60 (m, 1H), 3.46 (s, 1H), 2.84 (s, 1H). MS (ES+): 269 ([M+H]+), calcd for [C16H16N2O2+H]+ 269.1.
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
K2OsO4.2H2O
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92%

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